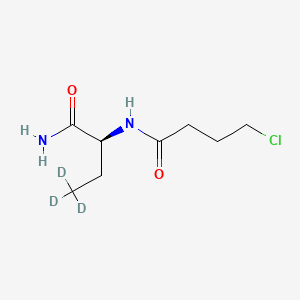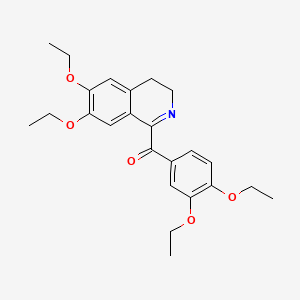
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3
Descripción general
Descripción
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3, often referred to as (S)-4-chlorobutanamide-d3, is an important compound used in a variety of scientific research applications. It is an optically active, chiral compound that has been used in the synthesis of a variety of pharmaceuticals, as well as in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Analytical Characterization and Differentiation
A study focused on the identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound related to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3. This research emphasizes the analytical characterization of such compounds, using chromatographic, spectroscopic, and mass spectrometric platforms, along with crystal structure analysis. The study also highlights the potential mislabeling of 'research chemicals' and calls for further exploration of their pharmacological activities (McLaughlin et al., 2016).
Spectroscopic and Structural Analysis
Research on related compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB), involves spectroscopic and structural investigations. These studies utilize experimental and theoretical methods, focusing on the vibrational bands, molecular stability, and noncovalent interactions. Such research may also delve into the biological activities of butanoic acid derivatives, emphasizing their potential pharmacological importance (Vanasundari et al., 2018).
Structure Elucidation and Prediction
A case study highlights the structure elucidation process of a new cannabimimetic designer drug, employing nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric (MS) techniques. The research underscores the importance of predicted (13) C NMR shifts in confirming molecular structures. This approach, supported by open access Internet shift prediction programs, offers an efficient and unambiguous way to determine the structure of complex compounds (Girreser et al., 2016).
Synthesis and In Silico Evaluation
The synthesis and antiproliferative activity of new compounds, such as methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate), have been investigated. The study involves a multi-step synthetic procedure, physicochemical properties determination, and virtual target and toxicity predictions. The research aims to explore the cytotoxic properties of these compounds, with particular focus on their potential to inhibit DNA gyrase-ATPase activity (Yurttaş et al., 2022).
Synthesis and Bioactive Potential
The synthesis of novel bioactive natural product analogs, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, has been explored. The study investigates the antitumor activity of these analogs toward a panel of cell lines, revealing significant biological potential. This research highlights the importance of synthesizing and characterizing new compounds to uncover their therapeutic benefits (Maftei et al., 2013).
Propiedades
IUPAC Name |
(2S)-2-(4-chlorobutanoylamino)-4,4,4-trideuteriobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNYRYTZPBHFT-FYFSCIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@@H](C(=O)N)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)
![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)
![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)





